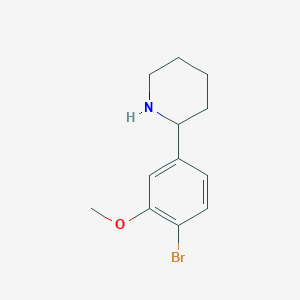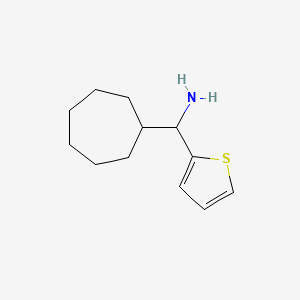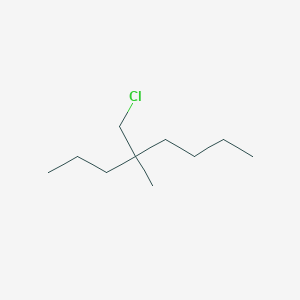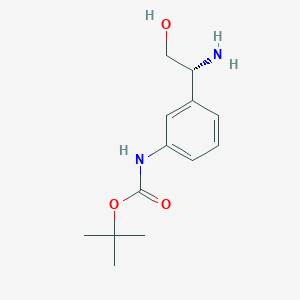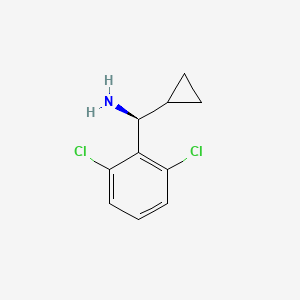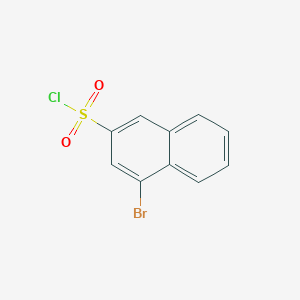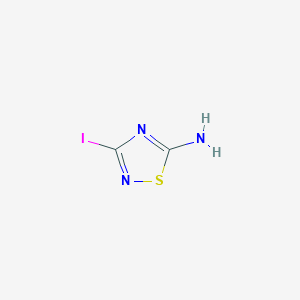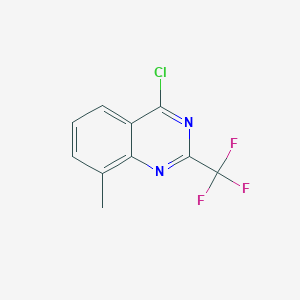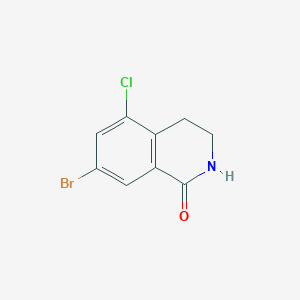
7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination and chlorination of a dihydroisoquinolinone precursor. Common reagents used in these reactions include bromine and chlorine sources, often under controlled conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
- 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
- 7-Bromo-5-chloroisoquinolin-1(2H)-one
Uniqueness
The presence of both bromine and chlorine atoms in 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H7BrClNO |
|---|---|
Poids moléculaire |
260.51 g/mol |
Nom IUPAC |
7-bromo-5-chloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrClNO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |
Clé InChI |
IAGRPCJSZAJSCF-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1C(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



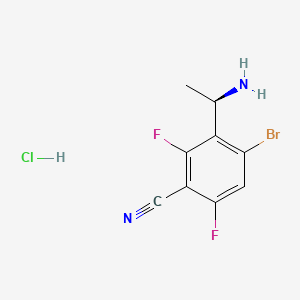
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)
